(1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride
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Overview
Description
(1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced through sulfonylation reactions using chlorophenylsulfonyl chloride and a suitable base.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving formaldehyde and an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of (1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with various biological activities.
Piperidine: A simple piperidine derivative widely used in drug design.
Piperidinones: Compounds containing a piperidinone moiety, used in various pharmaceutical applications.
Uniqueness
(1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorophenylsulfonyl group and the methanamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[1-(3-chlorophenyl)sulfonylpiperidin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S.ClH/c13-10-4-3-6-12(8-10)18(16,17)15-7-2-1-5-11(15)9-14;/h3-4,6,8,11H,1-2,5,7,9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDFJGDPHARLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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